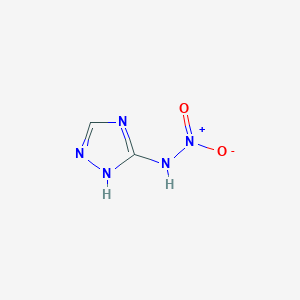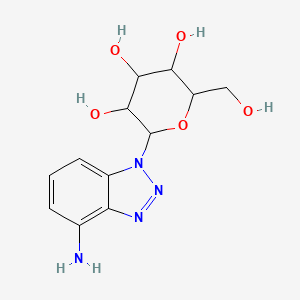![molecular formula C16H10N2O2 B3823079 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde](/img/structure/B3823079.png)
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde
Übersicht
Beschreibung
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde (DII) is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. The molecule contains two aldehyde groups and an indole ring, making it a versatile building block for the synthesis of various derivatives.
Wirkmechanismus
The mechanism of action of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is based on its ability to undergo nucleophilic addition reactions with various analytes, leading to the formation of stable adducts. The fluorescence of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is quenched upon the formation of adducts, allowing for the detection of analytes.
Biochemical and Physiological Effects:
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde has been shown to exhibit cytotoxicity towards various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been reported to induce apoptosis in cancer cells through the activation of caspase-3 and -9. However, the exact mechanism of cytotoxicity is still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is its high sensitivity and selectivity towards various analytes. It also exhibits a large Stokes shift, allowing for the detection of analytes in complex biological samples. However, 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde has limitations in terms of its stability and photobleaching, which can affect its fluorescence intensity and specificity.
Zukünftige Richtungen
Future research on 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde could focus on the development of new synthetic methods for the preparation of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde derivatives with improved properties. The application of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde as a photosensitizer for photodynamic therapy could also be explored further. Additionally, the mechanism of cytotoxicity of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde towards cancer cells could be studied in more detail to identify potential targets for cancer therapy.
Wissenschaftliche Forschungsanwendungen
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde has been widely used as a fluorescent probe for the detection of various analytes, including amino acids, proteins, and DNA. It has also been employed as a photosensitizer for photodynamic therapy, and as a building block for the synthesis of various bioactive molecules.
Eigenschaften
IUPAC Name |
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-7-9-5-17-15-11(9)1-3-13-14(15)4-2-12-10(8-20)6-18-16(12)13/h1-8,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOASYXSZRSZWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C4=C(C=C3)C(=CN4)C=O)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-imidazo[4,5-b]phenazine](/img/structure/B3823013.png)


![1-[2-(2-chloro-6-methoxyphenyl)isonicotinoyl]-4-methylpiperazine](/img/structure/B3823023.png)
![2,6,8-trimethyl-3H-[1,2,4]triazolo[5',1':3,4][1,2,4]triazolo[1,5-a]pyrimidin-5-ium trifluoroacetate](/img/structure/B3823030.png)
![5-methyl-3-[3-(1-pyrrolidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B3823037.png)
![3-methyl-1,4,6-triphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3823038.png)



![methyl (2S*,4R*)-1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3823072.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-L-prolinamide](/img/structure/B3823099.png)
